molecular formula C17H13NO B11863197 Phenol, 2-[(2-naphthalenylimino)methyl]- CAS No. 1689-72-1

Phenol, 2-[(2-naphthalenylimino)methyl]-

Cat. No.: B11863197
CAS No.: 1689-72-1
M. Wt: 247.29 g/mol
InChI Key: FLUBOKFZUHGTFP-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C17H13NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(2-naphthalenylimino)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]- typically involves the condensation reaction between 2-naphthylamine and salicylaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of Phenol, 2-[(2-naphthalenylimino)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(2-naphthalenylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-[(2-naphthalenylimino)methyl]- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its phenolic structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(2-phenylimino)methyl]-: Similar structure but with a phenyl group instead of a naphthyl group.

    Phenol, 2-[(2-pyridylimino)methyl]-: Contains a pyridyl group, offering different chemical properties.

Uniqueness

Phenol, 2-[(2-naphthalenylimino)methyl]- is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as the formation of stable metal complexes and potential biological activities.

Properties

CAS No.

1689-72-1

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(naphthalen-2-yliminomethyl)phenol

InChI

InChI=1S/C17H13NO/c19-17-8-4-3-7-15(17)12-18-16-10-9-13-5-1-2-6-14(13)11-16/h1-12,19H

InChI Key

FLUBOKFZUHGTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CC=C3O

Origin of Product

United States

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